Complete Rescue of Aβ(1-42)-Impaired Hippocampal Long-Term Potentiation (LTP)
Aβ(1-38) alone does not impair hippocampal LTP but, when co-applied at equimolar concentration with Aβ(1-42), completely rescues LTP to control levels. This stands in stark contrast to Aβ(1-42) alone, which reduces LTP by over 70% [1]. The LTP rescue is not observed with Aβ(1-40), which neither impairs LTP on its own nor is rescued by Aβ(1-38) [1].
| Evidence Dimension | LTP magnitude (% increase in fEPSP slope 55–60 min post-induction) |
|---|---|
| Target Compound Data | 57.03 ± 14.38% (n = 7) — Aβ(1-38) 500 nM co-applied with Aβ(1-42) 500 nM |
| Comparator Or Baseline | Control (no Aβ): 52.90 ± 7.97% (n = 10); Aβ(1-42) 500 nM alone: 15.04 ± 5.35% (n = 8); Aβ(1-38) 500 nM alone: 31.57 ± 4.96% (n = 6) |
| Quantified Difference | Aβ(1-38) co-application restores LTP by +42 percentage points relative to Aβ(1-42) alone (from 15% to 57%; P < 0.05 vs. Aβ(1-42) alone); LTP magnitude with co-application is indistinguishable from control (P > 0.05) |
| Conditions | Acute hippocampal slices from wild-type mice; theta burst stimulation; fEPSP recorded in CA1 region; Aβ peptides freshly prepared to minimize pre-aggregation |
Why This Matters
This demonstrates a unique and quantifiable functional antagonism of Aβ(1-38) against Aβ(1-42) at the synaptic level — a property entirely absent from Aβ(1-40), making Aβ(1-38) the mandatory choice for any experiment designed to interrogate synaptic resilience mechanisms against Aβ(1-42) toxicity.
- [1] Quartey MO, et al. The Aβ(1-38) peptide is a negative regulator of the Aβ(1-42) peptide implicated in Alzheimer disease progression. Sci Rep. 2021;11:431. doi:10.1038/s41598-020-80164-w. PMID: 33432023. View Source
